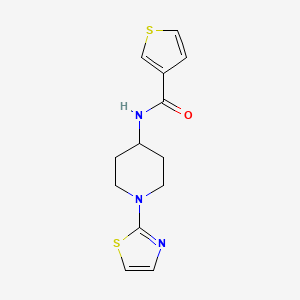
N-(1-(thiazol-2-yl)piperidin-4-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiazole is another heterocyclic compound that is a part of many potent biologically active compounds .
Molecular Structure Analysis
The molecular structure of thiophene and thiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.
Mode of Action
Based on its structural similarity to other anti-inflammatory compounds, it may inhibit the activity of cox enzymes , which play a key role in the production of prostaglandins, compounds that promote inflammation, pain, and fever in the body.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting COX enzymes, the compound could potentially reduce the production of these inflammatory mediators, thereby alleviating symptoms of inflammation .
Result of Action
Based on its potential anti-inflammatory properties , the compound could potentially reduce inflammation at the cellular level by decreasing the production of prostaglandins.
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c17-12(10-3-7-18-9-10)15-11-1-5-16(6-2-11)13-14-4-8-19-13/h3-4,7-9,11H,1-2,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDWMGJMYOPISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione](/img/structure/B2870212.png)
![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2870213.png)
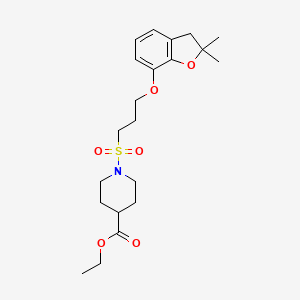
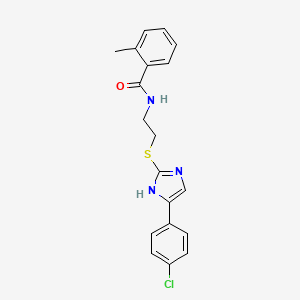

![6-(2-Ethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2870224.png)
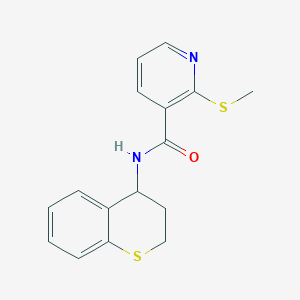
![2-[6-(3-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2870226.png)
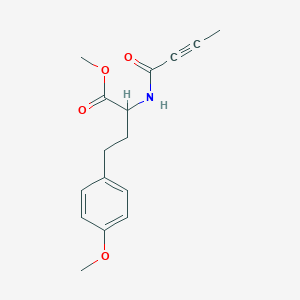
![5-chloro-3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2870228.png)

![(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2870230.png)
![4H-thiochromeno[3,4-d][1,2]oxazole](/img/structure/B2870231.png)
![Methyl 4-[[4-[2-[(4-methoxycarbonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2870232.png)
